
3,4-二氯-1H-吡咯-2,5-二酮
描述
Synthesis Analysis
The synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives and related compounds has been explored through various methods. One approach involves palladium-catalyzed Suzuki coupling reactions, producing polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit with strong fluorescence properties (Zhang & Tieke, 2008). Another method described the oxidation of alcohol using pyridinium chlorochromate to obtain pyrrolizine-1,3-dione, showcasing its reactive properties and versatility in chemical synthesis (Mcnab et al., 2010).
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives reveals insights into their chemical behavior and potential applications. X-ray crystallography studies have provided detailed information on the crystal structure, demonstrating the influence of substituents on the molecular geometry and stability (Fujii et al., 2002).
Chemical Reactions and Properties
3,4-Dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, contributing to its versatility in organic synthesis. Its ability to form conjugated polymers through palladium-catalyzed aryl-aryl coupling reactions has been explored, indicating significant potential in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).
Physical Properties Analysis
The physical properties of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives, such as solubility, fluorescence, and molecular weights, have been extensively studied. These compounds exhibit strong fluorescence and are soluble in common organic solvents, indicating their potential for use in various scientific and technological applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, electron acceptor capabilities, and the formation of stable complexes with various reagents, underscore the compound's utility in chemical synthesis and applications. Studies have shown that 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives can serve as efficient organic inhibitors in corrosion protection, indicating their importance in industrial applications (Zarrouk et al., 2015).
科学研究应用
癌症研究:3,4-二氯-1H-吡咯-2,5-二酮衍生物已被研究作为酪氨酸激酶抑制剂的潜在物质,显示出对癌细胞生长和肿瘤发展的抑制作用 (Kuznietsova et al., 2019)。
光致发光材料:该化合物用于合成光致发光共轭聚合物和共聚物,适用于电子应用,因其强光致发光和良好加工性 (Beyerlein & Tieke, 2000)。
防腐蚀:从3,4-二氯-1H-吡咯-2,5-二酮合成的1H-吡咯-2,5-二酮衍生物已被证明是碳钢在盐酸介质中有效的防腐蚀剂 (Zarrouk et al., 2015)。
抗增殖剂:基于3,4-二氯-1H-吡咯-2,5-二酮的香豆素-亚胺衍生物已被合成,并发现对肝癌和乳腺癌细胞有效 (Rdwan, 2020)。
颜料应用:对吡咯并[3,4-c]吡咯-1,4-二酮衍生物的晶体结构研究,包括与3,4-二氯-1H-吡咯-2,5-二酮相关的衍生物,显示出它们作为有用颜料的适用性 (Fujii et al., 2002)。
有机电子:从3,4-二氯-1H-吡咯-2,5-二酮衍生的吡咯并[3,4-c]吡咯-1,3-二酮已被用于构建有机薄膜晶体管的共聚物,表现出有希望的电荷传输性能 (Guo, Sun, & Li, 2014)。
太阳能电池应用:该化合物已参与合成有机光伏电池(OPV)材料,作为给体材料中的电子亏损单元 (Song et al., 2013)。
安全和危害
属性
IUPAC Name |
3,4-dichloropyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAKSQRUXXHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152405 | |
| Record name | 3,4-Dichloromaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dichloro-1H-pyrrole-2,5-dione | |
CAS RN |
1193-54-0 | |
| Record name | 3,4-Dichloro-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloromaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloromaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6K57D4OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dichloromaleimide exert its antifungal effects?
A1: Research suggests that dichloromaleimide derivatives inhibit (1,3)β-D-glucan and chitin synthases. [] These enzymes are crucial for synthesizing the major fungal cell wall polymers, and their inhibition disrupts cell wall integrity, ultimately leading to fungal cell death.
Q2: Are there any other reported biological activities of dichloromaleimide derivatives?
A2: Yes, studies indicate that certain dichloromaleimide derivatives possess anti-inflammatory activity. These compounds were shown to reduce nitric oxide and pro-inflammatory cytokine production (IL-1β, IL-6, MCP-1, TNF-α, INF-γ) while increasing the production of anti-inflammatory cytokines (IL-4 and IL-13). [] They also inhibited the phosphorylation of the p-p65 NF-κB subunit, a key regulator of inflammation. [] Additionally, some derivatives exhibit analgesic effects in animal models, possibly by interacting with the glutamatergic system, particularly group I metabotropic glutamate receptors and NMDA receptors. []
Q3: What is the molecular formula and weight of dichloromaleimide?
A3: Dichloromaleimide has the molecular formula C4H1Cl2NO2 and a molecular weight of 180.98 g/mol.
Q4: What are the key spectroscopic characteristics of dichloromaleimide?
A4: Dichloromaleimide derivatives are commonly characterized using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , ] These techniques provide information about functional groups, proton and carbon environments, and molecular mass, aiding in structural elucidation.
Q5: Are there any reports on the catalytic activity of dichloromaleimide or its derivatives?
A5: While dichloromaleimide itself hasn't been widely explored as a catalyst, its derivatives have found applications in material science. For instance, dichloromaleimide serves as a building block for synthesizing functional polymers with conjugated chains. [] These polymers are generated through dehalogenation reactions and show potential in various fields, including electronics and photonics.
Q6: Have computational methods been used to study dichloromaleimide derivatives?
A6: Yes, ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational and electronic properties of N-phenylalkyl-3,4-dichloromaleimides. [] These studies provided insights into the structural features influencing their antifungal activity, suggesting that a specific nitrogen-carbon distance between the dichloroimido and benzene rings is crucial for optimal activity.
Q7: How do structural modifications affect the biological activity of dichloromaleimide derivatives?
A7: SAR studies reveal several key insights:
- Antifungal Activity: The length of the alkyl chain in N-phenylalkyl-3,4-dichloromaleimide derivatives influences their antifungal activity. [] The optimal nitrogen-carbon distance between the dichloroimido and benzene rings is about 3.5-5.0 Å for antifungal activity. []
- Antiproliferative Activity: In a series of chalcone-imide derivatives based on dichloromaleimide, the presence of p-tolyl and 4-bromophenyl substituents on the 1H-pyrrole-2,5-dione moiety enhanced activity against human liver cancer cells (HepG-2). []
- Analgesic Activity: Replacing the chlorine atoms in dichloromaleimide with aminophenazone significantly enhances analgesic activity in mice. []
Q8: What are the challenges and strategies for formulating dichloromaleimide derivatives?
A8: While the provided research doesn't directly address specific formulation challenges, it highlights the importance of stability under various conditions. [, ] Formulation strategies should consider the specific application and potential degradation pathways of the derivative. Encapsulation techniques, appropriate excipients, and controlled release mechanisms could be explored to improve stability, solubility, and ultimately, bioavailability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
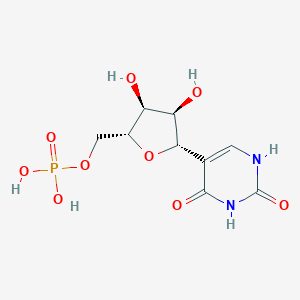

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)


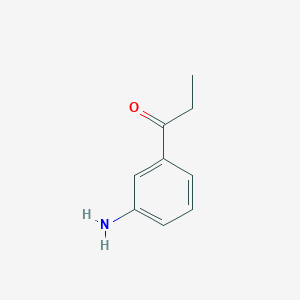
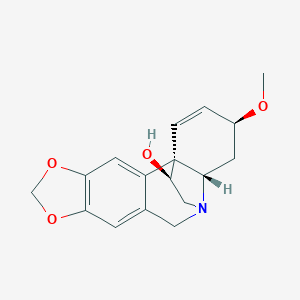
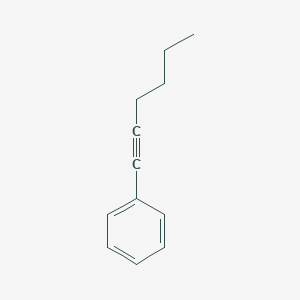
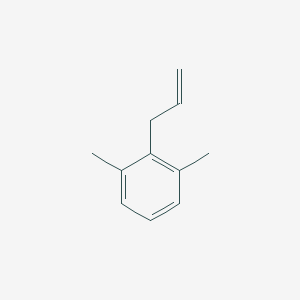
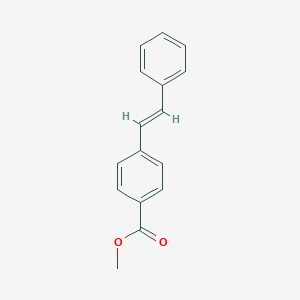

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
